molecular formula C₁₆H₁₈N₄O₈ B1139654 Inosine 2',3',5'-triacetate CAS No. 3181-38-2

Inosine 2',3',5'-triacetate

Cat. No. B1139654
CAS RN: 3181-38-2
M. Wt: 394.34
InChI Key:
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Description

Synthesis Analysis

IATA can be synthesized through a number of pathways. One common method involves reacting inosine with acetic anhydride and acetic acid in the presence of a catalyst. This reaction leads to the formation of IATA.


Molecular Structure Analysis

The molecular formula of IATA is C16H18N4O8 . It has a molecular weight of 394.34 g/mol . The structure of IATA includes three acetyl groups bound to the inosine molecule.


Chemical Reactions Analysis

IATA can be synthesized through a number of pathways. One common method involves reacting inosine with acetic anhydride and acetic acid in the presence of a catalyst. This reaction leads to the formation of IATA.


Physical And Chemical Properties Analysis

IATA is a white powder with a melting point of 158-160 °C and a molecular weight of 375.28 g/mol. It is soluble in water and has a pH range of 7.8-8.2.

Scientific Research Applications

Acetylation of Nucleosides

2’,3’,5’-Tri-O-acetylinosine is used in the practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent and acetylating regent . This process is highly efficient and can be performed even on a large scale .

Late-Stage Modification of Nucleosides

The compound plays a significant role in the late-stage modification of nucleosides, which is an important method for obtaining a variety of nucleoside drugs . This process is often inhibited or lacks selectivity due to the presence of hydroxy groups on the sugar rings .

Hydroxy Group Protection

2’,3’,5’-Tri-O-acetylinosine is used in the development of methods for the protection of hydroxy groups, which has been the subject of intense research . The presence of an acetoxy group in pharmaceuticals often modulates their solubility and pharmacokinetics .

Inhibition of Cancer Cell Growth

The compound has been shown to inhibit the growth of cancer cells . This makes it a potential candidate for further research in cancer treatment.

Bond Cleavage and Radiation Protection

2’,3’,5’-Tri-O-acetylinosine is also an efficient method for bond cleavage and radiation protection . This suggests its potential use in various industrial applications and medical treatments involving radiation.

Binding to Pyridinium Ions

The compound has been shown to bind to pyridinium ions . This property could be exploited in the development of new drugs or therapeutic strategies.

Synthesis of Tetrapeptides

2’,3’,5’-Tri-O-acetylinosine has been used in the synthesis of tetrapeptides with hydroxyl groups or alkylation . This highlights its importance in peptide synthesis and potential applications in biochemistry and pharmaceutical research.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Future preclinical and clinical trials are needed to assess the safety and adverse effects associated with long-term use of inosine or inosine-related enzyme modulation . To date, there is limited information on the molecular mechanisms through which inosine exerts its biological functions as a signaling mediator .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQTFDQPJQUJM-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309735
Record name 2′,3′,5′-Tri-O-acetylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-Tri-O-acetylinosine

CAS RN

3181-38-2
Record name 2′,3′,5′-Tri-O-acetylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3181-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine 2',3',5'-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′,5′-Tri-O-acetylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 2',3',5'-triacetate
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